Ethyl 3-amino-5-hydroxy-2-methylbenzoate
Description
Ethyl 3-amino-5-hydroxy-2-methylbenzoate is a substituted benzoate ester characterized by an ethyl ester group at position 1, an amino group at position 3, a hydroxyl group at position 5, and a methyl substituent at position 2 on the benzene ring. Its structure combines electron-donating (amino, hydroxyl) and sterically influencing (methyl) groups, which modulate its reactivity, solubility, and biological activity .
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
ethyl 3-amino-5-hydroxy-2-methylbenzoate |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10(13)8-4-7(12)5-9(11)6(8)2/h4-5,12H,3,11H2,1-2H3 |
InChI Key |
UGHIOQIPGZMXGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)O)N)C |
Origin of Product |
United States |
Preparation Methods
Amination of 3,5-Dihydroxybenzoic Acid
- Starting material: 3,5-Dihydroxybenzoic acid
- Base: Sodium carbonate in water to neutralize and deprotonate phenolic groups
- Aminating agent: Aqueous methylamine (40%)
- Conditions: Heating in a sealed steel bomb reactor at 180 °C for 16 hours
- Workup: Evaporation, acid hydrolysis with 6N hydrochloric acid at reflux for 36 hours, followed by extraction with ethyl acetate and washing with aqueous HCl and brine
- Yield: Approximately 48% of 3-hydroxy-5-methylaminobenzoic acid after recrystallization
- Purification: Recrystallization from ethyl acetate-hexane mixture
- Characterization: Melting point 205–208 °C (decomposition)
Preparation via Reduction of Nitro Precursors and Alkylation
Another route involves starting from hydroxy-nitrobenzoic acid derivatives, esterifying, alkylating the hydroxy group, and then reducing the nitro group to the amino group.
Esterification of 3-Hydroxy-4-nitrobenzoic Acid
- Starting material: 3-hydroxy-4-nitrobenzoic acid
- Reagents: Concentrated sulfuric acid in methanol
- Conditions: Stirring at 65 °C overnight
- Workup: Evaporation of solvent, neutralization with saturated sodium bicarbonate, extraction with ethyl acetate, drying over sodium sulfate
- Yield: Moderate to good yields reported for methyl ester formation
Alkylation of Hydroxy Group
- Method: Williamson ether synthesis or Mitsunobu reaction
- Reagents: Alkyl halides (e.g., methyl iodide) and potassium carbonate in DMF solvent
- Conditions: Stirring at 60 °C overnight
- Workup: Removal of solvent, extraction with ethyl acetate, washing with water and brine, drying
- Outcome: Formation of alkoxy-substituted nitrobenzoate esters
Reduction of Nitro to Amino
- Reagents: Tin(II) chloride (SnCl2) in ethyl acetate/methanol mixture
- Conditions: Stirring at 55 °C overnight
- Workup: Removal of solvent, neutralization with sodium bicarbonate, sonication, extraction with ethyl acetate, filtration
- Yield: Moderate to good yields (35–95%) depending on substituents
- Purification: Filtration and phase separation to isolate amino-substituted esters
Alternative Amination via Hydroxylamine-O-Sulfonic Acid (HOSA) and Formylation
A novel, non-classical method involves introducing the amino group via formylation and subsequent conversion to nitrile, which can be hydrolyzed or transformed to amino derivatives.
- Starting material: 3-ethyl-4-hydroxy-5-methylbenzonitrile intermediate (related to target compound)
- Key reagents: Hydroxylamine-O-sulfonic acid (HOSA) for nitrile formation
- Sequence: Sandmeyer hydroxylation → Duff formylation → HOSA-promoted nitrile formation
- Conditions: Optimized for safety and yield, avoiding hazardous cyanation steps
- Yield: 69% overall yield for nitrile intermediate with high purity
- Advantages: Improved green metrics, safer reagents, scalable to multi-hundred gram scale
Summary Table of Key Preparation Methods
| Step | Starting Material | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3,5-Dihydroxybenzoic acid | Sodium carbonate, methylamine, 180 °C, 16 h | ~48 | Amination under sealed conditions |
| 2 | Amino-hydroxybenzoic acid | Acid hydrolysis, esterification with ethanol/H2SO4 | Not specified | Esterification to ethyl ester form |
| 3 | 3-Hydroxy-4-nitrobenzoic acid | H2SO4 in MeOH, 65 °C overnight | Moderate | Esterification to methyl ester |
| 4 | Methyl 3-hydroxy-4-nitrobenzoate | Methyl iodide, K2CO3, DMF, 60 °C overnight | Moderate | Alkylation of hydroxy group |
| 5 | Alkoxy-nitrobenzoate ester | SnCl2 in EtOAc/MeOH, 55 °C overnight | 35–95 | Reduction of nitro to amino group |
| 6 | Intermediate aldehyde or related benzonitrile | Duff formylation, HOSA nitrile formation | 69 (overall) | Novel non-classical nitrile formation route |
Analytical and Characterization Data
- Melting points: Amino-hydroxybenzoic acids typically decompose around 205–208 °C
- Nuclear Magnetic Resonance (NMR): Characteristic aromatic proton shifts, methyl and ethyl ester signals, and amino proton resonances confirm substitution patterns
- Infrared Spectroscopy (IR): Hydroxy and amino group absorptions, ester carbonyl stretch near 1680–1700 cm⁻¹
- Mass Spectrometry (MS): Electrospray ionization time-of-flight (ESI-TOF) confirms molecular weights and presence of amino and ester functionalities
Research Discoveries and Improvements
- The classical amination method using methylamine and high-temperature sealed reactors is effective but moderate in yield and involves harsh conditions.
- Reduction of nitro precursors after alkylation provides a versatile route to various substituted amino esters with good yields and functional group tolerance.
- The development of non-classical nitrile formation using hydroxylamine-O-sulfonic acid represents a safer, higher-yielding, and greener alternative to traditional cyanation methods, facilitating scale-up and industrial applicability.
- Optimization of workup procedures, including selective extractions and recrystallization, enhances purity and yield of the final ethyl 3-amino-5-hydroxy-2-methylbenzoate product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5-hydroxy-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride (SOCl2) for converting the amino group to a chloro group.
Major Products Formed
Oxidation: Conversion of the hydroxyl group to a carbonyl group, forming ethyl 3-amino-5-oxo-2-methylbenzoate.
Reduction: Formation of this compound from the corresponding nitro compound.
Substitution: Formation of ethyl 3-chloro-5-hydroxy-2-methylbenzoate from the amino compound.
Scientific Research Applications
Ethyl 3-amino-5-hydroxy-2-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-amino-5-hydroxy-2-methylbenzoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The amino and hydroxyl groups play a crucial role in these interactions, as they can form hydrogen bonds and other non-covalent interactions with target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Methyl 3-Amino-4-Hydroxybenzoate
- Structure : Differs in the position of the hydroxyl group (position 4 instead of 5) and the ester group (methyl instead of ethyl).
- Synthetic Utility : Used as a precursor for benzoxazole derivatives via cyclization with aryl acids (e.g., methyl-2-substitutedphenyl-1,3-benzoxazole-5-carboxylates) .
- Key Contrast : The 4-hydroxy group may enhance intramolecular hydrogen bonding, affecting solubility and reactivity compared to the 5-hydroxy isomer .
Methyl 2,4-Dihydroxy-5-(2-Methylpropanamido)Benzoate
- Structure : Contains two hydroxyl groups (positions 2 and 4) and an isobutyramido substituent at position 3.
- Applications : Prepared for derivatization and biological studies, highlighting the role of amide groups in enhancing intermolecular interactions .
Ethyl 2-(3-Methyl-5-Oxo-4,5-Dihydro-3H-Benzo[e][1,4]Diazepin-2-Ylamino)Benzoate
Physical and Chemical Properties
*Estimated based on substituent contributions.
Key Observations :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 3-amino-5-hydroxy-2-methylbenzoate, and how can reaction conditions be tailored to improve yield?
- Methodology : The compound can be synthesized via esterification of 3-amino-5-hydroxy-2-methylbenzoic acid using ethanol under acidic catalysis. Optimization involves adjusting temperature (70–90°C), solvent polarity (e.g., toluene or DMF), and catalyst choice (e.g., H₂SO₄ or p-toluenesulfonic acid). Monitoring via TLC or HPLC ensures reaction completion. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical .
- Data Reference : PubChem provides physicochemical properties (e.g., molecular weight: 209.21 g/mol) and spectral data (IR, NMR) for analogous esters, aiding in reaction validation .
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound?
- Methodology :
- ¹H NMR : Peaks at δ 1.3 ppm (triplet, CH₃ of ethyl), δ 4.3 ppm (quartet, CH₂ of ethyl), and aromatic protons (δ 6.5–7.5 ppm) confirm the ester and substituents.
- IR : Stretching bands at ~3300 cm⁻¹ (NH₂ and OH), 1700 cm⁻¹ (C=O ester), and 1250 cm⁻¹ (C-O ester).
- MS : Molecular ion [M+H]⁺ at m/z 210 and fragmentation patterns (e.g., loss of ethyl group) validate the structure .
Q. What solubility and stability profiles are critical for handling this compound in aqueous vs. organic media?
- Methodology : Solubility tests in solvents (water, ethanol, DMSO) under varying pH (3–9) and temperature (4–37°C) reveal stability trends. For example, the compound is sparingly soluble in water but highly soluble in DMSO. Stability studies via HPLC over 72 hours show degradation <5% in dark, anhydrous conditions but >20% under UV light .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of substituents, and what software tools are recommended for data refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves the ortho-methyl and para-hydroxy orientations. SHELXL (for refinement) and WinGX (for data processing) are essential for handling anisotropic displacement parameters and hydrogen-bonding networks. Twinning or low-resolution data may require SHELXD for structure solution .
- Data Contradiction : Discrepancies between NMR (solution state) and SCXRD (solid state) can arise due to conformational flexibility; molecular dynamics simulations reconcile these differences .
Q. What strategies mitigate conflicting bioactivity data in antimicrobial assays (e.g., Gram-positive vs. Gram-negative bacteria)?
- Methodology : Standardized MIC (Minimum Inhibitory Concentration) assays (CLSI guidelines) with controls (e.g., ampicillin) reduce variability. Structural analogs (e.g., Ethyl 2-amino-5-methoxybenzoate) show that electron-donating groups (OH, NH₂) enhance activity against Gram-positive strains, while lipophilic substituents improve Gram-negative penetration .
Q. How do pH and temperature influence the compound’s tautomeric equilibria, and what computational methods model these effects?
- Methodology : UV-Vis spectroscopy (200–400 nm) tracks tautomeric shifts (e.g., keto-enol) at pH 2–12. DFT calculations (Gaussian 16, B3LYP/6-311+G(d,p)) predict dominant tautomers and pKa values. Experimental validation via potentiometric titration aligns with computational results .
Q. What synthetic modifications enhance the compound’s pharmacokinetic properties while retaining bioactivity?
- Methodology : Introduce prodrug moieties (e.g., acetyl protection of NH₂/OH groups) to improve oral bioavailability. In vitro metabolic stability assays (human liver microsomes) identify vulnerable sites. SAR studies on ethyl ester analogs reveal that bulkier esters (e.g., isopropyl) prolong half-life but reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
